5-Methyl-1-phenyl-3H-pyridazino[4,5-b]indol-4(5H)-one
Description
Properties
CAS No. |
52817-91-1 |
|---|---|
Molecular Formula |
C17H13N3O |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
5-methyl-1-phenyl-3H-pyridazino[4,5-b]indol-4-one |
InChI |
InChI=1S/C17H13N3O/c1-20-13-10-6-5-9-12(13)14-15(11-7-3-2-4-8-11)18-19-17(21)16(14)20/h2-10H,1H3,(H,19,21) |
InChI Key |
HDIBUARWTHNXPF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)NN=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Oxidation of 5-Methyl-1-phenyl-3,5-dihydro-4H-pyridazino[4,5-b]indole
The most well-documented route to 5-methyl-1-phenyl-3H-pyridazino[4,5-b]indol-4(5H)-one involves the oxidation of its dihydro analog, 5-methyl-1-phenyl-3,5-dihydro-4H-pyridazino[4,5-b]indole (compound 65 ). The synthesis begins with the condensation of 2-indolecarbohydrazide 58 with acetylacetone in ethanol under reflux conditions, yielding 65 via a Knorr-type cyclization . Subsequent oxidation of 65 with potassium permanganate (KMnO₄) in acidic medium quantitatively produces the target compound 66 (Scheme 11) .
Reaction Conditions and Optimization
-
Condensation Step : Ethanol reflux (6–8 hours), 80–85% yield.
-
Oxidation Step : KMnO₄ in dilute H₂SO₄, room temperature (2 hours), quantitative yield .
This method is favored for its simplicity and high efficiency, though the use of strong oxidants necessitates careful pH control to avoid over-oxidation.
Fischer Indole Synthesis and Sequential Functionalization
An alternative approach employs Fischer indole synthesis to construct the indole core, followed by alkylation, acylation, and cyclization (Scheme 12) . Phenylhydrazine reacts with ethyl levulinate under acidic conditions to form the indole-2-carboxylate intermediate 69 . Subsequent alkylation with propargyl bromide introduces the methyl group at position 5, yielding 70 . Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃ generates the 3-acetyl derivative 71 , which undergoes cyclization with hydrazine hydrate in ethanol to afford the target compound .
Critical Parameters
-
Alkylation : Propargyl bromide, NaH/DMF, 0°C to room temperature, 81% yield.
-
Cyclization : Hydrazine hydrate, ethanol reflux (12 hours), 75% yield .
This multi-step route offers flexibility in introducing substituents but requires precise control over reaction stoichiometry and temperature.
Microwave-Assisted Cyclization of 3-Formylindole Derivatives
Microwave irradiation significantly accelerates the cyclization of 3-formylindole-2-carboxylates 42a-c with hydrazine hydrate (Scheme 3) . For example, ethyl 3-formyl-1-phenylindole-2-carboxylate 42a reacts with hydrazine under microwave conditions (300 W, 3 minutes) to yield this compound in 90% yield, compared to 80% under conventional heating (6 hours) .
Advantages of Microwave Synthesis
-
Reduced reaction time (3 minutes vs. 6 hours).
-
Enhanced yield due to uniform heating and minimized side reactions .
Comparative Analysis of Synthetic Routes
Challenges and Limitations
-
Over-Oxidation Risks : The KMnO₄-mediated route requires strict pH monitoring to prevent degradation .
-
Regioselectivity Issues : Alkylation and acylation steps in the Fischer method may yield positional isomers if substituents are improperly oriented .
-
Substrate Availability : 3-Formylindole precursors necessitate multi-step synthesis, increasing complexity .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-phenyl-3H-pyridazino[4,5-b]indol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
5-Methyl-1-phenyl-3H-pyridazino[4,5-b]indol-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in preclinical studies.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-1-phenyl-3H-pyridazino[4,5-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation. The compound can bind to the active site of these enzymes, thereby blocking their function and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Heterocycle Variations: Replacement of the pyridazine ring with pyrrolopyrimidinone (similarity 0.86) reduces planarity and alters electronic properties, impacting bioactivity .
- Functional Group Modifications : Derivatives with morpholine (e.g., compounds 41, 42) or benzyl groups () exhibit increased solubility and bioavailability compared to the phenyl-substituted parent compound .
Key Observations :
- Hydrazine-Based Cyclization: The parent compound’s synthesis relies on hydrazine-induced cyclization, offering moderate yields , whereas imidazoindoles achieve higher yields (70–85%) via eco-friendly nanocatalysis .
- Post-Functionalization : Mannich reactions (e.g., compound 43) enable the introduction of piperazine groups, enhancing interactions with biological targets like viral polymerases .
Key Observations :
- Antiviral Potency : ZFD-10, a derivative of the parent compound, demonstrates potent inhibition of Zika virus NS5 RNA-dependent RNA polymerase (RdRp), highlighting the scaffold’s versatility in antiviral drug design .
Tables
Table 1. Structural Comparison of Key Analogues
(See Section 2.1 for details.)
Table 2. Synthetic Methods and Yields
(See Section 2.2 for details.)
Table 3. Biological Activities and Mechanisms (See Section 2.3 for details.)
Biological Activity
5-Methyl-1-phenyl-3H-pyridazino[4,5-b]indol-4(5H)-one (CAS Number: 52817-91-1) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological activities, and relevant case studies associated with this compound.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₃N₃O |
| Molecular Weight | 275.30500 g/mol |
| CAS Number | 52817-91-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that can include cyclization and functional group modifications. The specific synthetic routes can vary based on the desired derivatives and biological targets.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.
- Antibacterial Activity :
- The compound showed potent activity against Gram-positive bacteria such as Micrococcus luteus and Gram-negative bacteria including Pseudomonas aeruginosa and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens were recorded at 0.21 μM, indicating strong antibacterial potential .
- Antifungal Activity :
Cytotoxicity
In vitro studies utilizing the MTT assay revealed that the compound exhibits cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy. Specific IC50 values were determined for different cell lines, highlighting its selective cytotoxicity .
Study on Antimicrobial Mechanisms
A detailed investigation into the mechanisms of action revealed that this compound interacts with critical bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies indicated that the compound forms multiple hydrogen bonds with amino acid residues in the active sites of these enzymes, which is crucial for its antibacterial efficacy .
Comparative Analysis with Other Compounds
In comparative studies with other thiazolo[4,5-b]pyridine derivatives, this compound was found to possess superior antibacterial properties. The binding energies and inhibitory constants were comparable to established antibiotics like ciprofloxacin, reinforcing its potential as a lead compound for further drug development .
Q & A
Q. What are the standard synthetic routes for 5-Methyl-1-phenyl-3H-pyridazino[4,5-b]indol-4(5H)-one, and how are reaction conditions optimized?
The compound is typically synthesized via hydrazide-based cyclization. A general protocol involves refluxing a precursor (e.g., substituted indole derivatives) with hydrazine hydrate (NHNH·HO) in ethanol for 3 hours, followed by cooling, filtration, and recrystallization . Optimization includes adjusting stoichiometry (e.g., 1:2 molar ratio of substrate to hydrazine), solvent choice (ethanol for polarity control), and reaction time. Lower yields (e.g., 29–51% in analogous compounds) may arise from steric hindrance or competing side reactions, necessitating purification via column chromatography or repeated recrystallization .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and how are key data interpreted?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for confirming substituent positions and ring systems. For example, 1H NMR peaks in the range δ 7.2–8.5 ppm indicate aromatic protons, while coupling constants (e.g., J = 8.2 Hz) confirm adjacent hydrogens. 13C NMR identifies carbonyl groups (e.g., δ ~170 ppm for the 4-one moiety) and quaternary carbons. Elemental (CHN) analysis validates empirical formulas, with deviations >0.3% suggesting impurities. Mass spectrometry (MS) further confirms molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can researchers address low yields in hydrazide-based cyclization reactions for pyridazinoindole derivatives?
Low yields (e.g., 29–35% in related compounds) are mitigated by:
- Precursor modification : Introducing electron-donating groups (e.g., methyl, allyl) to enhance reactivity .
- Solvent optimization : Switching to DMF or THF to improve solubility of intermediates.
- Catalysis : Adding Lewis acids (e.g., ZnCl) to accelerate cyclization .
- Temperature control : Slow cooling post-reflux to favor crystal formation over amorphous precipitates .
Q. How should biological assays be designed to evaluate the kinase inhibition potential of this compound?
Based on analogous studies, in vitro assays include:
- Cytotoxicity screening : Using MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to measure IC values.
- Kinase activity profiling : Employing recombinant PI3K isoforms in ATP-competitive binding assays.
- Molecular validation : RT-PCR or Western blotting to assess downstream targets (e.g., Akt phosphorylation) . Dose-response curves and negative controls (e.g., untreated cells, kinase inhibitors) are critical for specificity validation.
Q. How can discrepancies in NMR data for derivatives with varying substituents be resolved?
Contradictions arise from substituent electronic effects (e.g., electron-withdrawing groups shifting carbonyl peaks). Strategies include:
- Comparative analysis : Cross-referencing with structurally similar compounds (e.g., 5-allyl vs. 5-benzyl derivatives in ).
- Computational modeling : Using DFT calculations to predict chemical shifts and validate experimental data.
- 2D NMR : Employing COSY or HSQC to resolve overlapping peaks in crowded spectra .
Q. What strategies improve regioselectivity when introducing substituents to the pyridazinoindole core?
Regioselective functionalization is achieved via:
- Directed metalation : Using tert-butyllithium to deprotonate specific positions (e.g., C-8) before electrophilic quenching .
- Protecting groups : Temporarily blocking reactive sites (e.g., carbonyl with trimethylsilyl chloride) during alkylation or acylation.
- Microwave-assisted synthesis : Enhancing reaction specificity through controlled heating, as demonstrated in Scheme 13 for 8-substituted derivatives .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
